2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLFAEYZJWIBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
The acetamide backbone is synthesized via EDC/HOBt coupling, as demonstrated in analogous systems:
- Reactants : 4-Bromophenylacetic acid (1.0 equiv), (3-(pyridin-4-yl)pyrazin-2-yl)methylamine (1.05 equiv), EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.0 equiv)
- Conditions : 0°C → RT, 12 h
- Workup : Aqueous HCl extraction, NaHCO₃ wash, DCM evaporation
- Yield : 68–74% after recrystallization (DCM/hexane)
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide.
Synthesis of (3-(Pyridin-4-yl)Pyrazin-2-yl)Methylamine
Pyrazine Ring Functionalization
The 3-(pyridin-4-yl)pyrazine scaffold is constructed via Suzuki-Miyaura cross-coupling, adapted from pyridine synthesis protocols:
Step 1: MEM-Protection of Pyrazin-2-ylmethanol
- Reactants : Pyrazin-2-ylmethanol (1.0 equiv), MEMCl (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C → RT, 4 h
- Yield : 89%
Step 2: Boronic Acid Formation
- Reactants : MEM-protected pyrazin-2-ylmethyl bromide (1.0 equiv), trimethyl borate (3.0 equiv)
- Catalyst : Pd(dppf)Cl₂ (0.05 equiv)
- Solvent : DMF/THF (1:4)
- Conditions : 75°C, 6 h under N₂
- Yield : 81%
Step 3: Suzuki Coupling with 4-Bromopyridine
- Reactants : Pyrazinyl boronic acid (1.0 equiv), 4-bromopyridine (1.5 equiv)
- Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : THF/H₂O (4:1)
- Conditions : 80°C, 12 h
- Yield : 80.8%
Final Coupling and Deprotection
- Reactants : 4-Bromophenylacetic acid (1.0 equiv), (3-(pyridin-4-yl)pyrazin-2-yl)methylamine (1.05 equiv)
- Coupling Agents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent : DCM
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane)
- Yield : 72%
- Reagent : TiCl₄ (2.0 equiv)
- Solvent : DCM
- Conditions : RT, 4 h
- Yield : 99%
Reaction Optimization and Challenges
Critical Parameters
Side Reactions and Mitigation
- Overt oxidation : Controlled use of t-BuOOH prevents pyrazine ring degradation.
- EDC Hydrolysis : Reactions conducted at 0°C minimize acid hydrolysis.
Characterization and Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 2H, pyridine-H), 8.45 (s, 1H, pyrazine-H), 7.52 (d, J = 8.3 Hz, 2H, BrPh-H), 7.28 (d, J = 8.3 Hz, 2H, BrPh-H), 4.72 (s, 2H, CH₂NH), 3.89 (s, 2H, COCH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
- HRMS (ESI+) : m/z calc. for C₁₈H₁₅BrN₄O [M+H]⁺: 413.04, found: 413.03.
Purity Assessment :
Comparative Analysis of Synthetic Routes
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups, such as fluorine or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.
Biological Activity
The compound 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide has emerged as a significant molecule in medicinal chemistry due to its complex structure, which incorporates a bromophenyl group, a pyridinyl group, and a pyrazinyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Initial steps include the formation of bromophenyl acetamide followed by the introduction of pyridinyl and pyrazinyl groups through condensation reactions. The presence of the bromine atom significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For example, derivatives with similar structural motifs have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial lipid biosynthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated that specific modifications enhance its potency against cancer cells while sparing normal cells .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can alter their activity, initiating various biochemical pathways that contribute to its therapeutic effects .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Assay Method | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Effective against various strains |
| Antimicrobial | Gram-negative bacteria | Turbidimetric method | Variable effectiveness |
| Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | IC50 values vary by derivative |
| Anticancer | Other cancer cell lines | SRB assay | Significant cytotoxicity observed |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of structurally similar compounds, revealing that some derivatives possess significant antibacterial properties against both types of bacteria tested. This highlights the potential for developing new antibiotics based on this scaffold .
- Anticancer Screening : In a separate investigation, several derivatives were synthesized and screened for anticancer activity against MCF7 cells. Results indicated that modifications to the acetamide group could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Q & A
Q. Q1. What are the optimized synthetic routes for 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-bromophenylacetic acid derivatives with functionalized pyrazine-pyrrolidine intermediates. Key steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while triethylamine acts as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methylene chloride ensures >95% purity. Yield improvements (up to 70–80%) require strict moisture exclusion and inert gas environments .
Q. Q2. How do analytical techniques like NMR and MS resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Assignments focus on distinguishing pyrazine (δ 8.5–9.0 ppm for aromatic protons) and pyridyl protons (δ 7.5–8.5 ppm). The 4-bromophenyl group shows a singlet at δ 7.2–7.6 ppm for para-substituted aromatic protons .
- High-resolution MS : Molecular ion peaks (e.g., [M+H]+ at m/z 413.03) confirm stoichiometry. Fragmentation patterns validate the acetamide linkage and bromine isotope signatures .
Advanced Research Questions
Q. Q3. What computational methods predict the biological activity of this compound, and how do they align with experimental data?
Methodological Answer:
- Molecular docking : Pyrazine and pyridyl moieties show high affinity for kinases (e.g., EGFR or CDK2) due to hydrogen bonding with catalytic lysine residues. MD simulations (50 ns) assess binding stability .
- QSAR models : Electron-withdrawing groups (e.g., bromine) correlate with enhanced anti-proliferative activity (IC50 < 10 µM in HeLa cells). Contradictions arise when steric effects from the pyridin-4-yl group reduce membrane permeability in vitro .
Q. Q4. How can contradictory data on its anti-inflammatory vs. anticancer activity be resolved?
Methodological Answer:
- Dose-dependent studies : At low concentrations (1–10 µM), the compound inhibits COX-2 (anti-inflammatory), while higher doses (>20 µM) induce apoptosis via caspase-3 activation .
- Cell line variability : Activity discrepancies (e.g., MCF-7 vs. A549 cells) stem from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes. Co-administration with P-gp inhibitors (e.g., verapamil) enhances efficacy .
Q. Q5. What advanced techniques elucidate its solid-state behavior and crystallinity for formulation studies?
Methodological Answer:
- Single-crystal X-ray diffraction : Orthorhombic lattice parameters (Pbca space group, a = 10.6804 Å, b = 7.5196 Å) reveal intramolecular C–H···O hydrogen bonds stabilizing the acetamide conformation .
- DSC/TGA : Melting points (433–435 K) and thermal decomposition profiles guide lyophilization or spray-drying protocols for nanoparticle formulations .
Data-Driven Research Design
Q. Q6. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Multivariate analysis : PCA or PLS-DA models correlate substituent electronegativity (Hammett σ values) with IC50 data. Outliers (e.g., fluorophenyl analogs) highlight steric clashes in enzyme pockets .
- Machine learning : Random forest classifiers trained on PubChem datasets predict bioactivity cliffs, prioritizing derivatives with modified pyrazine substituents for synthesis .
Q. Q7. How do reaction fundamentals inform scalable synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
